molecular formula C19H11BrN2O3 B4322732 3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B4322732
M. Wt: 395.2 g/mol
InChI Key: UKHHHFZTERATCI-UHFFFAOYSA-N
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Description

3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of a bromine atom, a furylmethylamino group, and an isoxazole ring fused to an anthraquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the anthraquinone core.

    Amination: Attachment of the furylmethylamino group through nucleophilic substitution.

    Isoxazole Formation: Cyclization to form the isoxazole ring.

The reaction conditions for each step may vary, but generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the bromine atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced derivatives.

Scientific Research Applications

3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-hydroxyanthra[1,9-cd]isoxazol-6-one
  • 5-amino-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one

Uniqueness

3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is unique due to the presence of the furylmethylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.

Properties

IUPAC Name

12-bromo-10-(furan-2-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O3/c20-13-8-14(21-9-10-4-3-7-24-10)15-16-17(13)22-25-19(16)12-6-2-1-5-11(12)18(15)23/h1-8,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHHHFZTERATCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)Br)NCC5=CC=CO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
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3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
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3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
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3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
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3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
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3-bromo-5-[(2-furylmethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

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